N-ethyl-4-fluoro-3-methoxyaniline
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Overview
Description
N-ethyl-4-fluoro-3-methoxyaniline is an organic compound belonging to the class of anilines It is characterized by the presence of an ethyl group, a fluoro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluoroarene with an ethylamine derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 4-fluoro-2-methoxyaniline, is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro compound. This is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Scientific Research Applications
N-ethyl-4-fluoro-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methoxyaniline: Lacks the ethyl group, making it less hydrophobic.
N-ethyl-3-fluoro-4-methoxyaniline: Similar structure but with different positioning of substituents.
4-fluoro-2-methoxyaniline: Different positioning of the methoxy group
Uniqueness
N-ethyl-4-fluoro-3-methoxyaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can enhance its hydrophobicity, potentially affecting its solubility and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C9H12FNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
CWANKISQZVJZMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)OC |
Origin of Product |
United States |
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